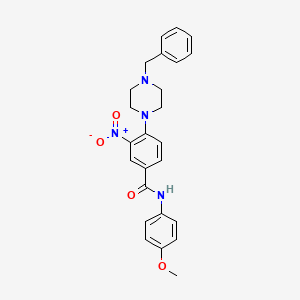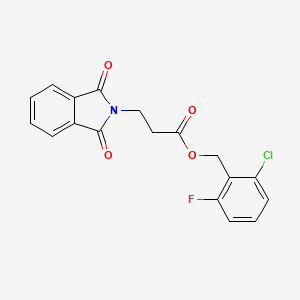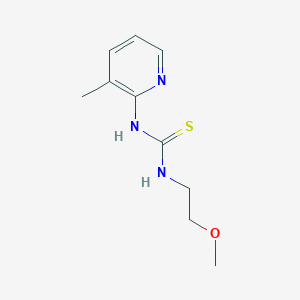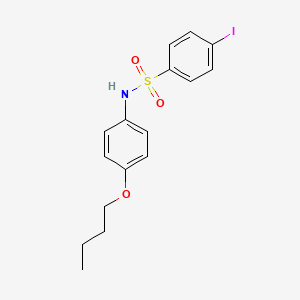![molecular formula C24H23BrClNO5S B5199983 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate](/img/structure/B5199983.png)
2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate is a synthetic compound that has been extensively studied in scientific research for its potential use in various applications. This compound is commonly referred to as BPN or BPNH, and it is a potent inhibitor of the serine protease, thrombin.
Wirkmechanismus
BPN works by binding to the active site of thrombin and preventing it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This inhibition of thrombin activity results in the prevention of blood clot formation and has potential therapeutic applications in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
BPN has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the prevention of thrombus formation, and the reduction of fibrinogen levels in the blood. These effects make BPN a promising candidate for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPN in lab experiments is its potency as a thrombin inhibitor, which allows for the precise control of thrombin activity. However, one limitation is the potential for off-target effects, as BPN may also inhibit other serine proteases in addition to thrombin.
Zukünftige Richtungen
There are several potential future directions for the study of BPN, including the development of more potent and selective thrombin inhibitors, the exploration of its potential therapeutic applications in the treatment of thrombotic disorders, and the investigation of its potential use as a tool for studying the coagulation cascade and thrombosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPN and its potential limitations as a research tool.
Synthesemethoden
The synthesis of BPN involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with butyryl chloride to produce 2-bromo-4-butyrloxy-1-naphthalene. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to produce 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential use in various scientific research applications, particularly in the field of coagulation and thrombosis. It has been shown to be a potent inhibitor of thrombin, which is a key enzyme in the coagulation cascade.
Eigenschaften
IUPAC Name |
[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClNO5S/c1-3-7-22(28)27(33(30,31)17-13-11-16(26)12-14-17)21-15-20(25)24(32-23(29)8-4-2)19-10-6-5-9-18(19)21/h5-6,9-15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOVAWKXIRJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5199903.png)

![1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5199925.png)
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)

![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
![7-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5199962.png)

![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)

